2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorophenol and 4-pyridinemethanol.
Formation of the Ether Linkage: The phenol group of 4-bromo-2-chlorophenol is reacted with chloroacetic acid under basic conditions to form 2-(4-bromo-2-chlorophenoxy)acetic acid.
Amide Formation: The carboxylic acid group of 2-(4-bromo-2-chlorophenoxy)acetic acid is then activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with 4-pyridinemethanol to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring or the amide group.
Reduction: Reduced forms of the pyridine ring or the amide group.
Hydrolysis: 2-(4-bromo-2-chlorophenoxy)acetic acid and 4-pyridinemethanol.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to materials or products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyridine ring suggests potential interactions with metal ions or aromatic stacking interactions with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
4-pyridinemethanol: Another precursor used in the synthesis.
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide: A structural isomer with the pyridine ring in a different position.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c15-11-1-2-13(12(16)7-11)20-9-14(19)18-8-10-3-5-17-6-4-10/h1-7H,8-9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWPBMLEDFDNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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